molecular formula C9H12N2O2 B12890009 (S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate

(S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate

Cat. No.: B12890009
M. Wt: 180.20 g/mol
InChI Key: AOSKCRJVEQHLEA-IVGLGHLBSA-N
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Description

(S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, a cyanomethylene group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyanomethylene group, converting it to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the cyanomethylene group.

    Substitution: Various esters and amides.

Mechanism of Action

The mechanism of action of (S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethylene group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylate: Lacks the cyanomethylene group, resulting in different reactivity and biological activity.

    Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate: The racemic mixture of the compound, which may have different pharmacokinetic properties.

Uniqueness

(S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate is unique due to its chiral nature and the presence of both a cyanomethylene group and an ethyl ester.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl (2S,5E)-5-(cyanomethylidene)pyrrolidine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-4-3-7(11-8)5-6-10/h5,8,11H,2-4H2,1H3/b7-5+/t8-/m0/s1

InChI Key

AOSKCRJVEQHLEA-IVGLGHLBSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC/C(=C\C#N)/N1

Canonical SMILES

CCOC(=O)C1CCC(=CC#N)N1

Origin of Product

United States

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